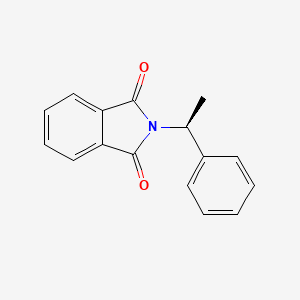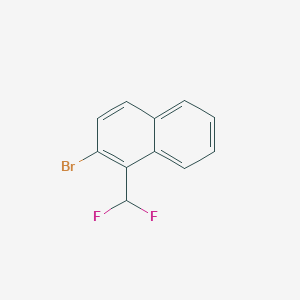![molecular formula C12H15ClN2S B11861937 2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11861937.png)
2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-4’-methyl-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methyl substituents, along with the spiro configuration, contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-methyl-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thieno[2,3-D]pyrimidine intermediate, followed by spirocyclization with cyclohexane derivatives . The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Chloro-4’-methyl-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The spiro structure allows for further cyclization reactions, potentially forming more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
2’-Chloro-4’-methyl-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Materials Science: Its unique spiro structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2’-Chloro-4’-methyl-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] involves its interaction with specific molecular targets. The chloro and methyl groups, along with the spiro configuration, contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar heterocyclic structure and are known for their pharmacological properties.
Thiophene Derivatives: Compounds with thiophene rings exhibit similar chemical reactivity and are used in various applications.
Uniqueness
2’-Chloro-4’-methyl-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] is unique due to its spiro configuration, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Eigenschaften
Molekularformel |
C12H15ClN2S |
|---|---|
Molekulargewicht |
254.78 g/mol |
IUPAC-Name |
2-chloro-4-methylspiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclohexane] |
InChI |
InChI=1S/C12H15ClN2S/c1-8-9-7-12(5-3-2-4-6-12)16-10(9)15-11(13)14-8/h2-7H2,1H3 |
InChI-Schlüssel |
LEQUBOKRWDSNQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC3(CCCCC3)SC2=NC(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)








![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)
![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)
